molecular formula C6H13NO2 B2795592 (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol CAS No. 2309432-96-8

(3S,4R)-4-(2-Aminoethyl)oxolan-3-ol

Cat. No.: B2795592
CAS No.: 2309432-96-8
M. Wt: 131.175
InChI Key: BDSBFIFRKYDPOQ-PHDIDXHHSA-N
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Description

(3S,4R)-4-(2-Aminoethyl)oxolan-3-ol is a chiral compound with a unique structure that includes an oxolane ring and an aminoethyl side chain. This compound is of interest in various fields due to its potential biological activity and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable oxolane derivative.

    Functional Group Introduction: Introduction of the aminoethyl group can be achieved through nucleophilic substitution reactions.

    Chiral Resolution: The chiral centers are introduced or resolved using chiral catalysts or chiral starting materials to ensure the correct stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(2-Aminoethyl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxolane ring or the aminoethyl side chain.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the aminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alkoxides are used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,4R)-4-(2-Aminoethyl)oxolan-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its role as a ligand for certain receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and fine chemicals, where its chiral properties are particularly valuable.

Mechanism of Action

The mechanism by which (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(2-Hydroxyethyl)oxolan-3-ol: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.

    (3S,4R)-4-(2-Methoxyethyl)oxolan-3-ol: Contains a methoxyethyl group, leading to different chemical properties and reactivity.

Uniqueness

What sets (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol apart is its aminoethyl group, which imparts unique reactivity and biological activity. This makes it particularly valuable in the synthesis of pharmaceuticals and in research focused on developing new therapeutic agents.

Properties

IUPAC Name

(3S,4R)-4-(2-aminoethyl)oxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-2-1-5-3-9-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSBFIFRKYDPOQ-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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